

[Compound X] solubility and stability profile

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An In-Depth Technical Guide to the Solubility and Stability Profile of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) used globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1] Chemically, it is a white, crystalline, weakly acidic substance derived from salicylic acid.[1] The therapeutic efficacy, bioavailability, and overall quality of any drug product containing ASA are critically dependent on its physicochemical properties, primarily its solubility and stability.

This guide provides a comprehensive overview of the solubility and stability profile of acetylsalicylic acid, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and formulation design. Aspirin is characterized as a poorly water-soluble compound, a trait attributed to its largely nonpolar benzene ring structure.[2][3] However, the presence of polar carboxyl and ester groups allows for limited aqueous solubility.

Solubility in Various Solvents

Aspirin exhibits higher solubility in organic solvents compared to water.[2] Its weak acidic nature (pKa of 3.5) means its solubility is highly dependent on the pH of the medium.[1] In basic solutions, aspirin is converted to its more soluble ionic (salicylate) form.[3]

Table 1: Quantitative Solubility of Acetylsalicylic Acid

Solvent	Temperature (°C)	Solubility
Water	20	3 mg/mL[2]
Water	25	3.3 mg/mL
Water	37	10 mg/mL
Ethanol	25	200 mg/mL
Diethyl Ether	25	58.8 mg/mL

| Acetone | 25 | 200-333 mg/mL[2] |

Experimental Protocol: Solubility Determination by Titration

This protocol outlines a common method for determining the aqueous solubility of aspirin.

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of acetylsalicylic acid (e.g., ~0.5 g) and transfer it into a conical flask.[4]
 - Add a precise volume of distilled water (e.g., 50 mL) to the flask.[4]
 - Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 5 minutes for initial assessment, or up to 24 hours to ensure equilibrium) to create a saturated solution.[4]
- Sample Collection and Preparation:
 - Allow the solution to stand, letting the undissolved solid settle.

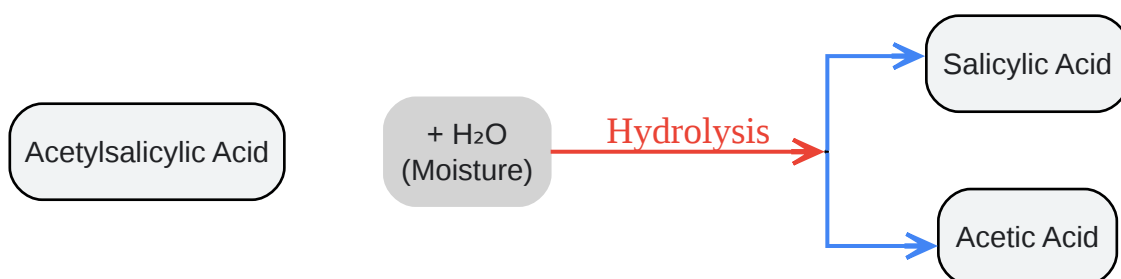
- Carefully filter the supernatant through a suitable filter (e.g., Whatman No. 40 paper) to remove all undissolved particles.
- Using a calibrated pipette, transfer a precise aliquot (e.g., 10 mL) of the clear filtrate into a new conical flask.^[4]
- Titration:
 - Add a few drops (e.g., 4 drops) of phenolphthalein indicator to the flask.^[4]
 - Titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.020 mol/dm³) until the first permanent pink color is observed.^[4]
 - Repeat the titration with at least two more samples to ensure precision.^[4]
- Calculation:
 - Use the mean volume of the NaOH titrant to calculate the molar concentration of dissolved aspirin in the sample.
 - Convert the molar concentration to the desired units (e.g., mg/mL).

Stability Profile

The stability of acetylsalicylic acid is a major concern in the manufacturing and storage of pharmaceutical products. The primary degradation pathway is hydrolysis, which is significantly influenced by environmental factors.

Primary Degradation Pathway: Hydrolysis

Aspirin is highly susceptible to hydrolysis, especially in the presence of moisture.^{[1][5][6]} The ester linkage is cleaved, breaking the molecule down into salicylic acid and acetic acid.^{[1][2][7]} This degradation is autocatalytic and is responsible for the characteristic vinegar-like smell of aged aspirin products.^[1] While stable in dry air, it decomposes rapidly in moist conditions and in solutions, particularly those with alkaline pH.^[1]



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Figure 1. Primary hydrolysis pathway of Acetylsalicylic Acid.

Factors Affecting Stability

- **Moisture and Humidity:** Elevated humidity is the most significant factor accelerating hydrolysis.
- **Temperature:** The rate of decomposition increases with rising temperature.[8][9] Storing at reduced temperatures (<8°C) provides better stability than room temperature (18-25°C).[5]
- **pH:** Hydrolysis follows pseudo-first-order kinetics and is highly pH-dependent.[10][11] The reaction is catalyzed by both acid and base but is significantly faster in alkaline environments.[1]
- **Light:** Direct exposure to sunlight can also contribute to degradation.

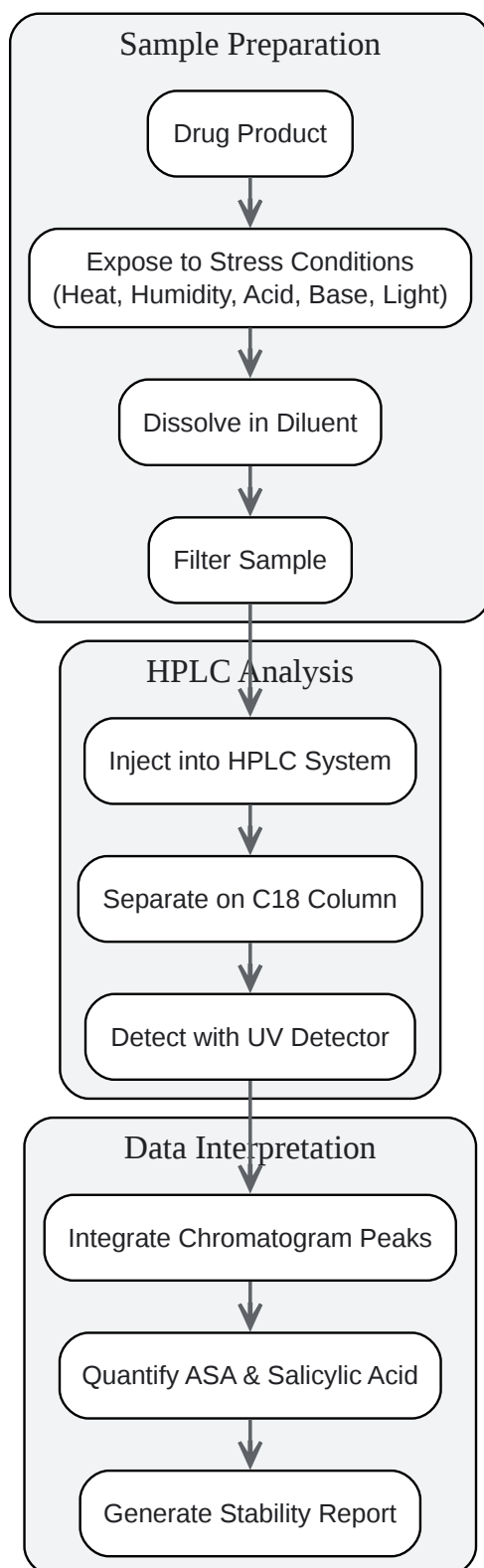
Table 2: Stability Data of Acetylsalicylic Acid under Various Conditions

Medium / Condition	Parameter	Value
Rat Blood (37°C)	Half-life	~13 minutes[8]
Phosphate Buffer (pH 7.4)	Half-life	537 hours[10][12]
Glycerol/Water System	Half-life	155 hours[10][12]
High Humidity Storage	Recovery after study	81.10% - 85.38%
Direct Sunlight Exposure	Recovery after study	As low as 82.5%[5]

| Recommended Storage | Recovery after study | >99%[5] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for quantifying the decrease in the active drug and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the standard technique.[6][13]



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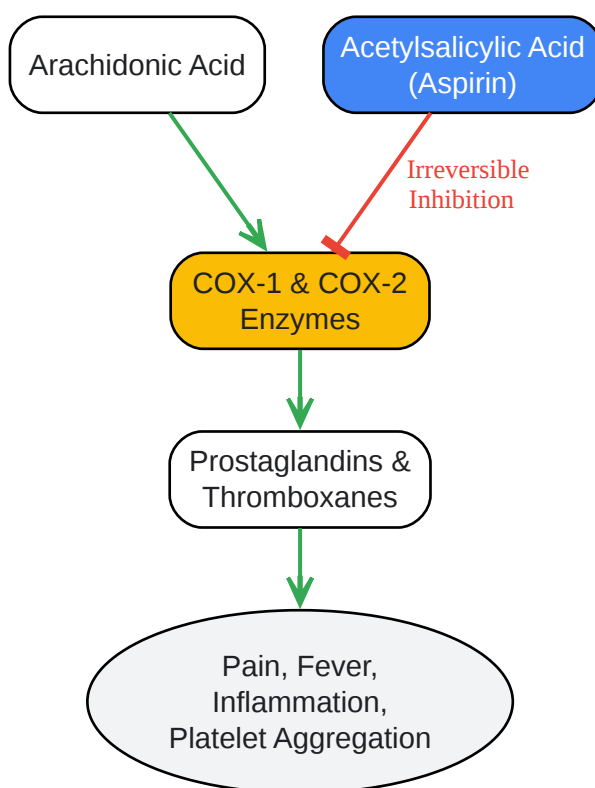
Figure 2. General workflow for an HPLC-based stability study.

- Objective: To develop a method that separates and quantifies acetylsalicylic acid (ASA) in the presence of its primary degradant, salicylic acid (SA).
- Chromatographic Conditions (Example):
 - HPLC System: Agilent 1260 or Waters Alliance with PDA detector.[14]
 - Column: Hypersil BDS C18 (100 x 4.6 mm, 5µm).[15][16]
 - Mobile Phase: A gradient or isocratic mixture of an acidic buffer and organic solvent (e.g., Sodium perchlorate buffer pH 2.5 : Acetonitrile : Isopropyl alcohol in an 85:14:1 v/v ratio). [15][16]
 - Flow Rate: 1.5 mL/min.[15]
 - Column Temperature: 40°C.[14]
 - Detection Wavelength: 275 nm.[15]
 - Injection Volume: 4 µL.[14]
- Forced Degradation Study:
 - Expose the drug substance or product to various stress conditions (e.g., 1N HCl, 1N NaOH, 3% H₂O₂, heat, humidity, UV light) for defined periods.[14][17]
 - Prepare samples from the stressed material by dissolving them in a suitable diluent (e.g., Methanol) to a known concentration.[14]
- Analysis and Validation:
 - Inject prepared standard solutions of ASA and SA, along with the stressed samples, into the HPLC system.
 - Confirm that the method is specific, with the peaks for ASA and SA being well-resolved from each other and from any other degradation products.

- Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][17]

Mechanism of Action Context

Understanding the stability and solubility of aspirin is essential for ensuring it reaches its biological target. Aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][18] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[18][19]



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Figure 3. Simplified pathway of Aspirin's COX inhibition mechanism.

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